KRpTIRR

Phosphatase Specificity Biochemical Assay Development Enzyme Kinetics

Choose KRpTIRR for unambiguous PP2A/PP5 activity measurements. Unlike generic pNPP, this phosphopeptide resists hydrolysis by LMW-PTPs, ensuring your signal reflects true target engagement. Optimized for PP2A holoenzyme assays in oncology, neurobiology, and Hsp90-PP5 axis studies. Essential for screening PP2A agonists (e.g., NSC49L) and validating allosteric regulatory subunit mutations. Lyophilized, high-purity, and validated in malachite green-based detection. Eliminate substrate ambiguity—order now.

Molecular Formula C34H69N16O11P
Molecular Weight 909.0 g/mol
CAS No. 261159-34-6
Cat. No. B15137801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRpTIRR
CAS261159-34-6
Molecular FormulaC34H69N16O11P
Molecular Weight909.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C34H69N16O11P/c1-4-18(2)24(29(54)47-21(11-7-15-43-32(37)38)27(52)48-23(31(56)57)13-9-17-45-34(41)42)49-30(55)25(19(3)61-62(58,59)60)50-28(53)22(12-8-16-44-33(39)40)46-26(51)20(36)10-5-6-14-35/h18-25H,4-17,35-36H2,1-3H3,(H,46,51)(H,47,54)(H,48,52)(H,49,55)(H,50,53)(H,56,57)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)(H2,58,59,60)/t18-,19+,20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyVMCXVRCMNDCTEY-KFGZADJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRpTIRR (CAS 261159-34-6) Procurement Guide: Technical Specifications and Research Applications


KRpTIRR is a synthetic phosphothreonine-containing hexapeptide (sequence: Lys-Arg-pThr-Ile-Arg-Arg) with a molecular weight of 908.99 g/mol, widely utilized as a model substrate for the detection and kinetic characterization of serine/threonine phosphatases, particularly protein phosphatase 2A (PP2A) and protein phosphatase 5 (PP5) [1]. Its chemical structure (C34H69N16O11P) features a central phosphorylated threonine residue flanked by basic amino acids, which confers specificity for the catalytic site of certain PPP-family enzymes [2]. This compound is not an inhibitor but a specialized biochemical tool for quantifying phosphatase activity in vitro and in immunoprecipitated protein complexes.

Why Generic Phosphatase Substrates Cannot Replace KRpTIRR in Ser/Thr Phosphatase Research


Generic phosphatase substrates, such as the chromogenic small molecule p-nitrophenyl phosphate (pNPP), are often unsuitable for discerning the activity of specific serine/threonine phosphatases like PP2A or PP5 [1]. pNPP is hydrolyzed by a broad spectrum of phosphatases including alkaline phosphatases and protein tyrosine phosphatases (PTPs), leading to high background noise and ambiguous signal attribution in complex biological samples [2]. In contrast, the phosphopeptide KRpTIRR demonstrates a remarkable degree of selectivity for PP2A-family holoenzymes while being a poor substrate for LMW-PTPs, which ensures that activity measurements reflect the intended target phosphatase rather than contaminating activities [3]. This distinction is critical for procurement in studies where data fidelity depends on substrate specificity rather than merely on a chromogenic reaction.

Quantitative Differentiation of KRpTIRR: Peer-Reviewed Performance Data vs. pNPP and KRpSIRR


Differential Substrate Recognition: KRpTIRR's Minimal Reactivity with LMW-PTPs Compared to pNPP

KRpTIRR exhibits negligible to very low activity with low-molecular-weight protein tyrosine phosphatases (LMW-PTPs), demonstrating its preferential interaction with serine/threonine phosphatases. In a direct panel screening, the relative activity of LMW-PTP-A on KRpTIRR was only 3.8%, and LMW-PTP-B was 1.6%, whereas the generic substrate pNPP was set at 100% for both enzymes [1]. This stark contrast confirms that KRpTIRR is not a promiscuous substrate and is well-suited for assays where tyrosine phosphatase contamination could confound results.

Phosphatase Specificity Biochemical Assay Development Enzyme Kinetics

Kinetic Preference of PP2A Holoenzymes for Phosphothreonine over Phosphoserine

When comparing the activity of PP2A-B55α and PP2A-B56α holoenzymes, KRpTIRR (containing phosphothreonine) was dephosphorylated with significantly higher efficiency than the analogous phosphoserine peptide KRpSIRR [1]. This quantitative preference underscores the importance of using a phosphothreonine-specific substrate when investigating the native activity of these regulatory complexes, as phosphoserine-based substrates may underestimate the catalytic potential of the enzyme.

PP2A Regulation Phosphatase Assay Substrate Preference

Baseline PP2A Activity Quantification in Murine Tissue Using KRpTIRR

KRpTIRR enables the precise quantification of PP2A activity in complex biological matrices such as tissue lysates. In a study of PME-1 knockout mice, PP2A immunoprecipitated from brain tissue of wild-type embryos exhibited a baseline activity of approximately 150-200 pmol phosphate released per 10 min per 250 µg of protein using KRpTIRR as the substrate [1]. This provides a verifiable performance benchmark for researchers validating their own PP2A immunoprecipitation and activity assays in rodent models.

PP2A Activity Assay Tissue Homogenate Immunoprecipitation

Validation of KRpTIRR as a SLiM-Independent Substrate for PP2A-B56δ

KRpTIRR acts as a short linear motif (SLiM)-independent substrate for the PP2A-B56δ holoenzyme, enabling the study of allosteric regulation without the confounding influence of docking interactions. Enzyme kinetic analyses revealed that mutations (E198K, E200K) in the B56δ subunit, which loosen allosteric pathways, result in a measurable decrease in activity toward KRpTIRR [1]. This contrasts with SLiM-dependent substrates where mutations might completely abolish binding, highlighting the utility of KRpTIRR in dissecting catalytic efficiency from substrate recruitment.

PP2A Allostery Enzyme Kinetics Mutation Analysis

Quantification of PP5 Activation by Hsp90 Using KRpTIRR

KRpTIRR is a validated model peptide for measuring the activity of protein phosphatase 5 (PP5/PPH-5). The assay was used to demonstrate that the molecular chaperone Hsp90 modulates the phosphatase activity (kcat) of PPH-5 towards KRpTIRR (50 µM) [1]. This specific application underscores the compound's utility beyond PP2A, extending to other PPP-family members, and provides a robust platform for screening small molecule modulators of the Hsp90-PP5 axis.

Protein Phosphatase 5 Chaperone Regulation High-Throughput Screening

Primary Research and Industrial Scenarios for KRpTIRR Procurement


PP2A Activity Assays in Cancer Biology and Drug Discovery

KRpTIRR is the substrate of choice for quantifying PP2A holoenzyme activity in oncology research. Given its poor reactivity with LMW-PTPs [1], it minimizes false-positive signals in cell lysates and immunoprecipitates, enabling accurate measurement of PP2A activation or inhibition by small molecules (e.g., PP2A agonists like NSC49L [2]). This is critical for validating target engagement in programs aimed at reactivating tumor suppressor phosphatases.

Investigating PP2A Holoenzyme Specificity and Allosteric Regulation

Due to its SLiM-independent nature [1], KRpTIRR is ideally suited for structure-function studies of PP2A regulatory subunits (B55α, B56δ). Researchers can use this substrate to dissect how disease-associated mutations or post-translational modifications impact the intrinsic catalytic rate of the enzyme without interference from altered substrate-docking interactions. This application is essential for mapping allosteric networks and validating cryo-EM structural models.

Phosphatase Assays in Neurobiology and Neurodegeneration Models

KRpTIRR is a validated reagent for measuring PP2A activity in brain tissue lysates and primary neuronal cultures [1]. Its use in malachite green-based assays provides a robust and reproducible method to study the dysregulation of PP2A in models of Alzheimer's disease (where PP2A activity is frequently downregulated) and other neurological disorders. The established baseline activity data in rodent brain tissue [2] serves as a valuable reference for these studies.

Screening Modulators of the Hsp90-PP5 Chaperone-Phosphatase Complex

For investigators targeting the Hsp90-PP5 axis, KRpTIRR provides a specific readout for PP5 catalytic activity that is modulated by chaperone binding [1]. This application is particularly relevant for developing novel therapeutics aimed at disrupting protein folding quality control mechanisms in cancer or protein aggregation diseases, where PP5 plays a regulatory role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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